

3,5-Dihydroxybenzaldehyde CAS number and structure elucidation

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzaldehyde

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3,5-Dihydroxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzaldehyde, a key organic intermediate, plays a significant role in the synthesis of various pharmaceuticals and fine chemicals. This document provides an in-depth technical overview of **3,5-Dihydroxybenzaldehyde**, focusing on its chemical identification, structural elucidation through modern spectroscopic techniques, and established synthetic protocols. All quantitative data is presented in structured tables for clarity, and experimental methodologies are detailed to ensure reproducibility. Furthermore, logical workflows for its synthesis and characterization are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Chemical Identification and Properties

3,5-Dihydroxybenzaldehyde is a naturally occurring phenolic aldehyde. Its unique substitution pattern makes it a valuable precursor in organic synthesis.

Identifier	Value	Reference
CAS Number	26153-38-8	[1][2]
Molecular Formula	C ₇ H ₆ O ₃	[3][4]
Molecular Weight	138.12 g/mol	[4]
IUPAC Name	3,5-dihydroxybenzaldehyde	[3][4]
Synonyms	α-Resorcylaldehyde, Benzaldehyde, 3,5-dihydroxy-	[4]
Appearance	White to cream crystals or powder	[3]
Melting Point	153-158 °C	

Structure Elucidation

The structural confirmation of **3,5-Dihydroxybenzaldehyde** is primarily achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of **3,5-Dihydroxybenzaldehyde** exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Note: Specific solvent and instrument frequency can cause slight variations in chemical shifts. A comprehensive list of spectral data is available from sources like ChemicalBook.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dihydroxybenzaldehyde** shows characteristic absorption bands. Key spectral data can be found in various chemical databases.^[6]

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (hydroxyl)	Broad, ~3200-3600	Stretching vibration
C-H (aromatic)	~3000-3100	Stretching vibration
C=O (aldehyde)	~1650-1680	Stretching vibration
C=C (aromatic)	~1450-1600	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The gas chromatography-mass spectrometry (GC-MS) data for **3,5-Dihydroxybenzaldehyde** shows a top peak at m/z 138, corresponding to the molecular ion.^[4]

Synthesis of 3,5-Dihydroxybenzaldehyde

Several synthetic routes to **3,5-Dihydroxybenzaldehyde** have been reported. One common method involves the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a Jones oxidation approach.

Materials:

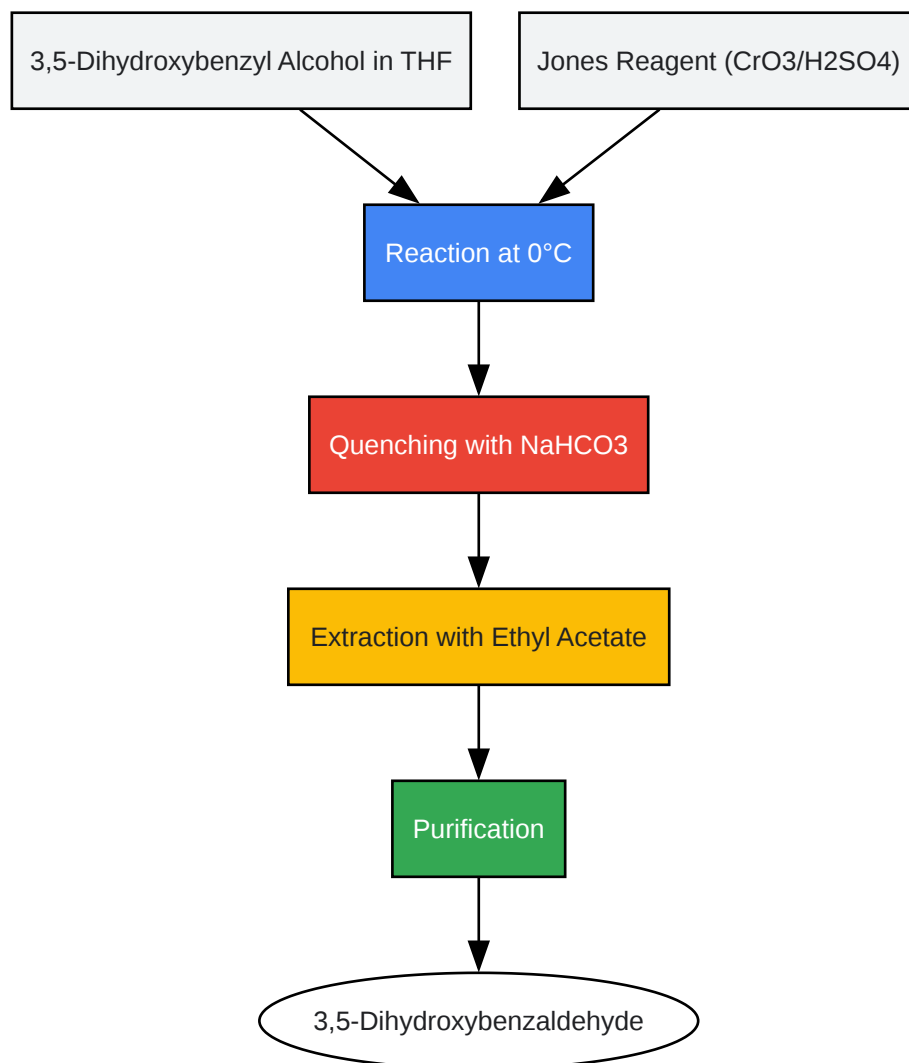
- 3,5-Dihydroxybenzyl alcohol
- Chromium(VI) oxide

- Sulfuric acid
- Tetrahydrofuran (THF)
- Saturated sodium hydrogencarbonate solution
- Ethyl acetate
- Deionized water

Procedure:

- Prepare the Jones reagent by dissolving chromium(VI) oxide in concentrated sulfuric acid.
- Dissolve the starting material, 3,5-dihydroxybenzyl alcohol, in tetrahydrofuran and cool the solution to 0°C in an ice bath.
- Slowly add the prepared Jones reagent to the cooled solution of the alcohol over a period of 30 minutes, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for an additional 2 hours.
- After the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium hydrogencarbonate solution at 0°C until gas evolution ceases.
- Add ethyl acetate to the mixture and stir for 30 minutes.
- Filter the mixture and collect the filtrate.
- Extract the aqueous phase with ethyl acetate.
- Combine all organic phases and wash them with deionized water.
- Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography to yield pure **3,5-Dihydroxybenzaldehyde**.^[7]

A visual representation of this synthetic workflow is provided below.



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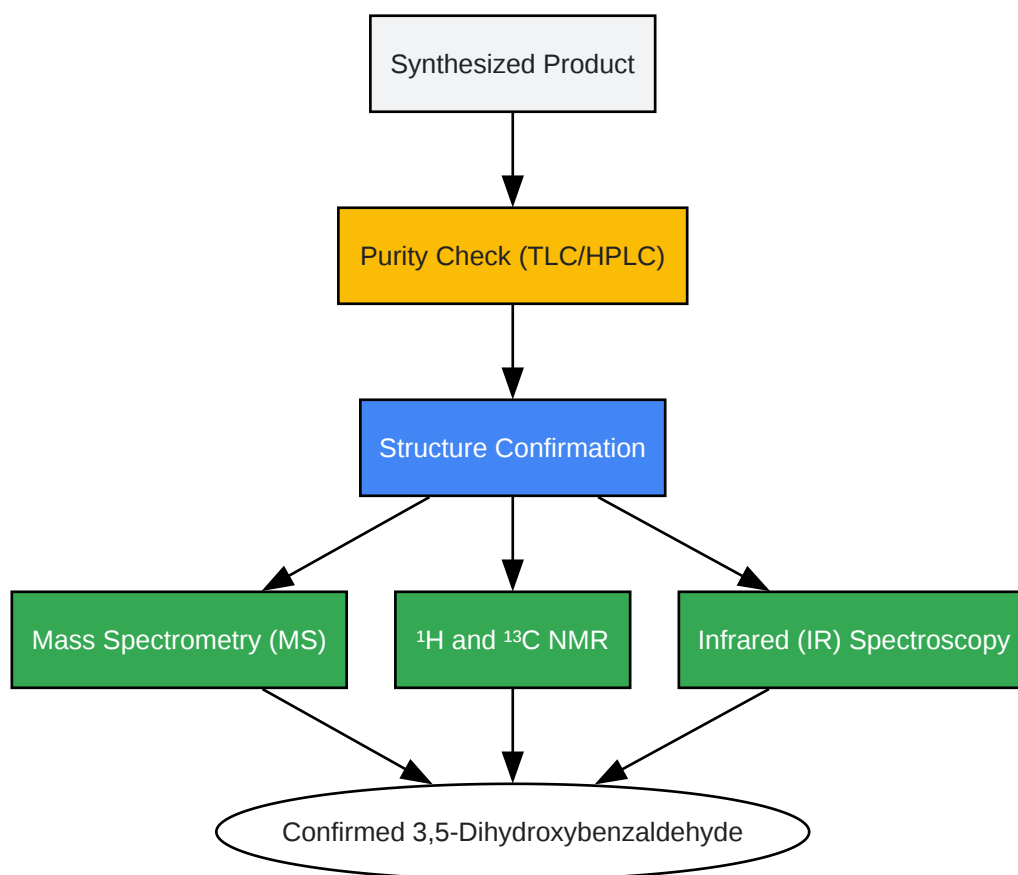
Synthetic Workflow for 3,5-Dihydroxybenzaldehyde

Applications in Research and Drug Development

3,5-Dihydroxybenzaldehyde serves as a crucial building block in the synthesis of a wide array of compounds with significant biological activities. It is a precursor for various pharmaceuticals, including those with anti-inflammatory, antioxidant, and antitumor properties.[8] Its dihydroxy substitution pattern allows for further chemical modifications to generate diverse molecular scaffolds for drug discovery programs.

Characterization Workflow

A logical workflow for the complete characterization of synthesized **3,5-Dihydroxybenzaldehyde** is essential to confirm its identity and purity.



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Characterization Workflow for **3,5-Dihydroxybenzaldehyde**

Conclusion

This technical guide has provided a comprehensive overview of **3,5-Dihydroxybenzaldehyde**, covering its fundamental chemical properties, detailed structural elucidation, and a practical synthetic protocol. The presented data and workflows are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and application of this versatile compound.

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